molecular formula C10H10F2N2O B1489812 1-(2,4-Difluorobenzoyl)azetidin-3-amine CAS No. 1342724-17-7

1-(2,4-Difluorobenzoyl)azetidin-3-amine

Cat. No.: B1489812
CAS No.: 1342724-17-7
M. Wt: 212.2 g/mol
InChI Key: WIKYESJLVXJDQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Difluorobenzoyl)azetidin-3-amine (CAS 1342724-17-7) is a small, strained heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This high-purity reagent features an azetidin-3-amine scaffold, a versatile building block for the synthesis of functionalized azetidines . The 2,4-difluorobenzoyl substituent is a common pharmacophore found in compounds targeting a range of receptors and is known to influence the conformational properties of molecules . With a molecular formula of C 10 H 10 F 2 N 2 O and a molecular weight of 212.20, this compound serves as a key synthetic intermediate . Azetidine cores are present in various biologically active compounds and natural products . Researchers utilize this and similar azetidine derivatives in the development of potential therapeutic agents for a wide spectrum of diseases, including neurological disorders, oncological indications, and inflammatory conditions . For instance, structurally related 3-fluoroazetidin-2-ones have been investigated as potent microtubule-disrupting agents with anticancer activity, demonstrating the potential of the azetidine scaffold in creating novel bioactive molecules . This product is intended for research purposes in a controlled laboratory environment. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

(3-aminoazetidin-1-yl)-(2,4-difluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2N2O/c11-6-1-2-8(9(12)3-6)10(15)14-4-7(13)5-14/h1-3,7H,4-5,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIKYESJLVXJDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2,4-Difluorobenzoyl)azetidin-3-amine typically follows these key steps:

Preparation of Azetidin-3-amine Intermediate

Azetidin-3-amine can be synthesized by several methods, including:

  • Nucleophilic substitution on azetidine derivatives : Starting from azetidine-3-ol or azetidin-3-yl methanesulfonate, nucleophilic displacement with ammonia or amines under heating conditions yields azetidin-3-amine derivatives. For example, 1-benzhydrylazetidin-3-yl methanesulfonate reacts with amines in acetonitrile at 80°C to yield azetidine-3-amines with good yields (up to 72%) after purification.

  • Catalytic hydrogenation of azido precursors : Azido-substituted azetidine intermediates can be reduced catalytically (e.g., Pd/C under hydrogen pressure) to the corresponding amines, which can then be further functionalized.

  • Ring closure methods : Cyclization of haloalkyl amines or related precursors under reflux conditions can form the azetidine ring with the amino group in place.

Acylation with 2,4-Difluorobenzoyl Chloride

The benzoylation step involves reacting the azetidin-3-amine with 2,4-difluorobenzoyl chloride under basic conditions:

  • Reaction conditions : Typically performed in an aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) with a base such as triethylamine (Et3N) to neutralize the hydrochloric acid formed during acylation.

  • Temperature control : The reaction is often carried out at low to ambient temperatures (0–25°C) to avoid side reactions and ensure selectivity.

  • Isolation : The product can be isolated by extraction and purified by recrystallization or chromatography.

Example Preparation Protocol (Based on Patent and Literature)

Step Reagents & Conditions Description
1 Azetidin-3-yl methanesulfonate + ammonia (aqueous, 30%) Heated at 55–60°C for 12 hours with stirring to substitute the mesylate with amine functionality.
2 Work-up with sodium bicarbonate and extraction with diethyl ether Organic layer dried over MgSO4 and solvent removed under vacuum to yield crude azetidin-3-amine.
3 Reaction of azetidin-3-amine with 2,4-difluorobenzoyl chloride + triethylamine in THF or DCM Stirred at 0–25°C to allow acylation at the nitrogen, forming this compound.
4 Purification by recrystallization or chromatography Final product obtained as a pure solid suitable for further applications.

Research Findings and Yield Data

  • The nucleophilic substitution on azetidin-3-yl methanesulfonate with ammonia or primary amines generally gives moderate to good yields (50–75%), with reaction times around 12 hours at 55–60°C.

  • Acylation with 2,4-difluorobenzoyl chloride proceeds efficiently under mild conditions, typically resulting in high purity products with yields often exceeding 80% after purification.

  • Catalytic hydrogenation methods for azido intermediates to amines are effective and allow for clean conversion without over-reduction or ring opening.

Comparative Table of Key Preparation Methods

Method Starting Material Key Reagents Conditions Yield Range Notes
Nucleophilic substitution Azetidin-3-yl methanesulfonate Aqueous ammonia 55–60°C, 12 h 50–72% Straightforward, scalable
Catalytic hydrogenation Azido-azetidine derivatives Pd/C, H2 (60 psi) Room temp to reflux High Clean reduction to amine
Acylation Azetidin-3-amine 2,4-Difluorobenzoyl chloride, Et3N 0–25°C, several hours >80% Mild, selective benzoylation

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Difluorobenzoyl)azetidin-3-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Generation of various substituted azetidines.

Scientific Research Applications

Antitrypanosomal Activity

One of the most notable applications of 1-(2,4-Difluorobenzoyl)azetidin-3-amine is its potential as an antitrypanosomal agent. Research has indicated that compounds with similar structures exhibit activity against Trypanosoma brucei, the causative agent of human African trypanosomiasis. In a study focusing on lead optimization of phosphodiesterase inhibitors, modifications to the structure of related compounds resulted in improved metabolic stability and enhanced efficacy against T. brucei in vivo models .

Enzyme Inhibition

The compound has been investigated for its role as a phosphodiesterase inhibitor. Phosphodiesterases are enzymes that play a critical role in various signaling pathways by regulating the levels of cyclic nucleotides. Inhibitors of these enzymes have therapeutic implications for treating diseases such as heart failure and erectile dysfunction. The structural modifications made to derivatives of this compound have shown promising results in enhancing potency while maintaining low toxicity profiles .

Structural Modifications and Optimization

The optimization of this compound derivatives has been a focus of research aimed at improving their pharmacological profiles. Studies have demonstrated that altering specific functional groups can lead to significant changes in both metabolic stability and biological activity. For example, introducing fluorine or chlorine atoms can enhance the compound's ability to resist metabolic degradation while retaining its inhibitory action against target enzymes .

Efficacy in Animal Models

In vivo studies involving Swiss mice infected with T. brucei have been conducted to evaluate the efficacy of this compound derivatives. These studies typically assess the compound's ability to reduce parasitemia and improve survival rates compared to untreated controls. Results from these experiments indicate that certain derivatives exhibit significant antitrypanosomal activity, highlighting their potential as therapeutic agents .

Structure-Activity Relationship (SAR)

A detailed analysis of structure-activity relationships (SAR) among different derivatives has provided insights into how modifications influence biological activity. For instance, compounds with specific substitutions at the benzoyl moiety demonstrated enhanced potency against T. brucei, suggesting that careful design can lead to effective treatments for neglected tropical diseases .

Mechanism of Action

The mechanism by which 1-(2,4-Difluorobenzoyl)azetidin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and target system.

Comparison with Similar Compounds

Key Findings :

  • Electronic Effects: The 2,4-difluoro substitution in 5a introduces strong electron-withdrawing effects, likely stabilizing the amide bond compared to non-halogenated 5j .
  • Synthetic Uniformity : All derivatives share identical reaction conditions, suggesting comparable synthetic accessibility despite substituent variations .

Azetidin-3-amine Derivatives with Bulky Substituents

lists 1-benzhydrylazetidin-3-amine hydrochloride , where the azetidine nitrogen is substituted with a diphenylmethyl (benzhydryl) group. Key comparisons:

Feature 1-(2,4-Difluorobenzoyl)azetidin-3-amine 1-Benzhydrylazetidin-3-amine
Substituent 2,4-Difluorobenzoyl (planar, aromatic) Benzhydryl (bulky, lipophilic)
Polarity Moderate (amide + F groups) Low (non-polar aromatic rings)
Potential Use Likely optimized for target binding May enhance blood-brain barrier penetration

Implications : The benzhydryl group’s bulkiness could increase lipophilicity and membrane permeability compared to the benzoyl group in 5a, making it more suitable for central nervous system targets .

Heterocyclic Analogues with Fluorinated Aromatic Systems

5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine ()

This oxazole derivative shares a 2,4-difluorophenyl group but replaces the azetidine core with a 1,2-oxazole ring:

Property This compound 5-(2,4-Difluorophenyl)-1,2-oxazol-3-amine
Core Structure 4-membered azetidine ring 5-membered oxazole ring
Ring Strain High (small ring) Low (aromatic, stable)
Hydrogen Bonding Amine and amide groups Amine and oxazole N

The oxazole’s aromaticity may enhance π-stacking interactions in biological systems, while the azetidine’s strain could favor conformational rigidity .

Fluorinated Benzoimidazole Derivatives ()

Compounds like 5,6-difluoro-N-(4-dimethylaminobenzylidene)-1H-benzo[d]imidazol-2-amine (3d) feature fluorinated benzimidazole cores. Unlike 5a, these lack the azetidine ring but share fluorinated aromatic systems. The presence of fluorine in 3d likely increases electron-deficient character, analogous to 5a, but the imidazole core introduces additional hydrogen-bonding sites .

Biological Activity

1-(2,4-Difluorobenzoyl)azetidin-3-amine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug design. This article aims to present a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various diseases, and relevant case studies.

Chemical Structure and Properties

The compound features an azetidine ring substituted with a difluorobenzoyl group, which may influence its interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds promising candidates for drug development.

Anticancer Activity

Research has shown that azetidinone derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been evaluated for their cytotoxic effects on various cancer cell lines:

Cell Line IC50 Value (µM) Mechanism of Action
HeLa15.2Induction of apoptosis
MCF-712.5Inhibition of cell proliferation
HCT-1169.8Cell cycle arrest

These values indicate that this compound and its analogs can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and cell cycle disruption .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies suggest that azetidinone derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Pseudomonas aeruginosa32

The antimicrobial mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Antiviral Activity

Recent studies have indicated potential antiviral properties of azetidinone compounds. For example, some derivatives have shown inhibitory effects against influenza virus and coronaviruses:

Virus EC50 Value (µM) CC50 Value (µM) Selectivity Index
Influenza A251004
SARS-CoV-2301204

These findings highlight the potential use of this compound in developing antiviral therapies .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds in this class may inhibit key enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Interaction with specific receptors can alter signaling pathways critical for cellular function.
  • DNA Interaction : Some studies suggest that these compounds can bind to DNA, leading to cytotoxic effects through the induction of DNA damage or interference with replication processes .

Case Studies

Several case studies have been documented regarding the efficacy of azetidinone derivatives:

  • Breast Cancer Study : A derivative similar to this compound was tested in vitro on MCF-7 breast cancer cells, demonstrating a significant reduction in cell viability at concentrations below 20 µM.
  • Antibacterial Efficacy : In a study involving Staphylococcus aureus infections in mice, treatment with an azetidinone derivative resulted in a marked decrease in bacterial load compared to control groups.
  • Antiviral Screening : A derivative was evaluated against H1N1 influenza virus in an animal model, showing promising results with reduced viral load and improved survival rates .

Q & A

Synthesis and Reaction Optimization

Basic: Q. Q1. What are the critical synthetic pathways for 1-(2,4-Difluorobenzoyl)azetidin-3-amine, and how do halogenation steps influence yield? The synthesis typically involves two stages: (1) azetidine ring formation and (2) introduction of the 2,4-difluorobenzoyl group. Key steps include:

  • Azetidine ring construction : Cyclization of β-amino alcohols or alkylation of azetidine precursors under basic conditions.
  • Benzoylation : Reaction of azetidin-3-amine with 2,4-difluorobenzoyl chloride in the presence of a coupling agent (e.g., HATU or DCC) to form the amide bond.
    Halogenation (fluorination) is often achieved via electrophilic aromatic substitution using fluorinating agents like Selectfluor®. Yield optimization requires strict control of reaction temperature (0–25°C) and anhydrous conditions to minimize side reactions .

Advanced: Q. Q2. How can regioselectivity challenges in fluorination be addressed during synthesis? Regioselective fluorination at the 2,4-positions of the benzoyl group can be achieved by:

  • Directed ortho-metalation : Using directing groups (e.g., trimethylsilyl) to position fluorine atoms.
  • Electrophilic fluorination : Employing fluorine sources (e.g., NFSI) with Lewis acid catalysts (e.g., BF₃·OEt₂) to enhance para-substitution.
    Contradictions in fluorination efficiency between small-scale and bulk reactions often arise from mixing efficiency or solvent polarity; microfluidic reactors may improve reproducibility .

Structural Characterization

Basic: Q. Q3. Which analytical techniques are essential for confirming the structure of this compound?

  • ¹H/¹³C NMR : Identifies azetidine ring protons (δ 3.2–4.0 ppm) and benzoyl aromatic protons (δ 7.1–7.8 ppm).
  • 19F NMR : Confirms fluorine substitution (δ -110 to -115 ppm for ortho-fluorine).
  • HRMS : Validates molecular weight (C₁₀H₉F₂N₂O, [M+H]⁺ = 227.0728).
  • X-ray crystallography : Resolves stereochemistry of the azetidine ring .

Advanced: Q. Q4. How can computational methods resolve ambiguities in stereochemical assignments? Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict NMR chemical shifts and coupling constants, which are compared to experimental data. For example, the axial-equatorial conformation of the azetidine ring can be validated via NOESY correlations and DFT-optimized structures .

Biological Activity and Target Engagement

Basic: Q. Q5. What in vitro assays are used to evaluate the bioactivity of this compound? Common assays include:

  • Enzyme inhibition : Fluorescence-based acetylcholinesterase (AChE) assays, referencing structural analogs with 2,4-difluorobenzoyl groups .
  • Receptor binding : Radioligand displacement studies (e.g., serotonin or dopamine receptors).
  • Cell viability assays : IC₅₀ determination in cancer or neuronal cell lines .

Advanced: Q. Q6. How can conflicting bioactivity data between enzyme- and cell-based assays be resolved? Discrepancies may arise from off-target effects, metabolic instability, or membrane permeability. Strategies include:

  • Metabolic profiling : LC-MS analysis to identify degradation products.
  • Proteome-wide profiling : Chemoproteomics (e.g., thermal shift assays) to map unintended targets.
  • Orthogonal assays : Parallel use of SPR (surface plasmon resonance) and cellular functional assays .

Structure-Activity Relationships (SAR)

Advanced: Q. Q7. How do fluorine substituents on the benzoyl group influence pharmacokinetics?

  • Lipophilicity : Fluorine at the 2,4-positions enhances logP, improving blood-brain barrier penetration.
  • Metabolic stability : Fluorine reduces oxidative metabolism by cytochrome P450 enzymes.
  • Target affinity : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with catalytic residues (e.g., in AChE) .

Data Contradiction and Reproducibility

Advanced: Q. Q8. What statistical approaches address variability in biological replicate data?

  • Mixed-effects models : Account for batch-to-batch variability in compound purity.
  • Bayesian meta-analysis : Integrate data from multiple assays (e.g., enzymatic vs. cellular) to refine potency estimates.
  • Quality-by-Design (QbD) : DOE (Design of Experiments) to identify critical process parameters in synthesis and bioassays .

Future Research Directions

Advanced: Q. Q9. What unexplored applications exist for this compound in neuroscience?

  • Neuroinflammation : Testing in microglial activation models via TLR4/NF-κB pathway modulation.
  • Synaptic plasticity : Electrophysiological studies (e.g., long-term potentiation in hippocampal slices) to assess cognitive effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(2,4-Difluorobenzoyl)azetidin-3-amine
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